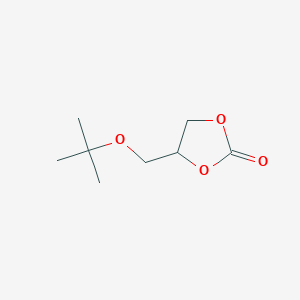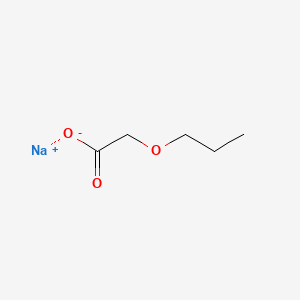
Sodium propoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium propoxyacetate is an organic compound with the molecular formula C₅H₉NaO₃. It is a sodium salt derivative of propoxyacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium propoxyacetate can be synthesized through the neutralization of propoxyacetic acid with sodium hydroxide. The reaction typically involves dissolving propoxyacetic acid in water and then adding a stoichiometric amount of sodium hydroxide to the solution. The mixture is then stirred and heated to ensure complete reaction, resulting in the formation of this compound and water.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium propoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form propoxyacetic acid and sodium hydroxide.
Esterification: It can react with alcohols to form esters and sodium salts.
Neutralization: It can neutralize acids to form the corresponding salts and water.
Common Reagents and Conditions
Hydrolysis: Water and heat.
Esterification: Alcohols and acid catalysts.
Neutralization: Acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Hydrolysis: Propoxyacetic acid and sodium hydroxide.
Esterification: Esters of propoxyacetic acid and sodium salts.
Neutralization: Corresponding sodium salts and water.
Aplicaciones Científicas De Investigación
Sodium propoxyacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: It is used in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of sodium propoxyacetate involves its ability to act as a buffering agent, maintaining the pH of solutions. It can also participate in various chemical reactions due to its reactive carboxylate group. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium acetate: Similar in structure but with an acetate group instead of a propoxyacetate group.
Sodium propionate: Similar but with a propionate group.
Sodium butyrate: Similar but with a butyrate group.
Uniqueness
Sodium propoxyacetate is unique due to its propoxy group, which imparts different chemical properties compared to other sodium carboxylates. This makes it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
86018-60-2 |
|---|---|
Fórmula molecular |
C5H9NaO3 |
Peso molecular |
140.11 g/mol |
Nombre IUPAC |
sodium;2-propoxyacetate |
InChI |
InChI=1S/C5H10O3.Na/c1-2-3-8-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
ZHZHUAIPSNUUGI-UHFFFAOYSA-M |
SMILES canónico |
CCCOCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


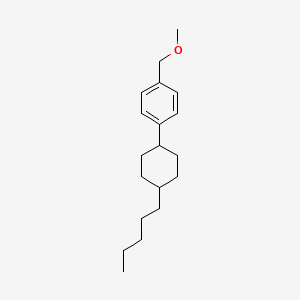
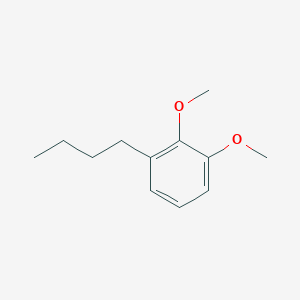

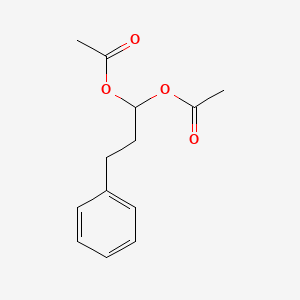
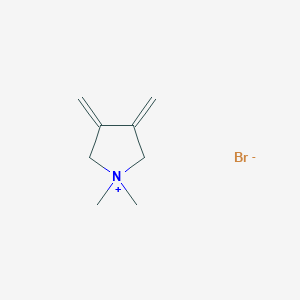
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
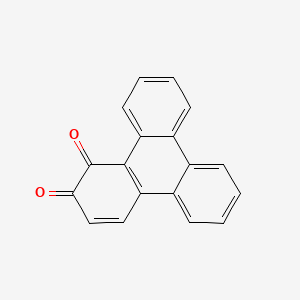
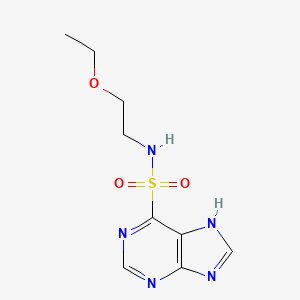

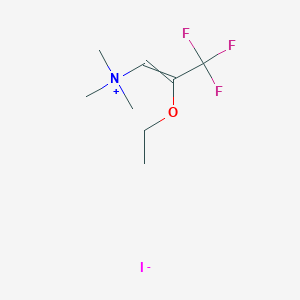

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)

